molecular formula C12H22O2 B7772113 Citronellyl Acetate CAS No. 67650-82-2

Citronellyl Acetate

Cat. No.: B7772113
CAS No.: 67650-82-2
M. Wt: 198.30 g/mol
InChI Key: JOZKFWLRHCDGJA-UHFFFAOYSA-N
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Description

Citronellyl acetate (C${12}$H${22}$O$_{2}$), also known as 3,7-dimethyl-6-octen-1-yl acetate, is a monoterpene ester derived from citronellol and acetic acid. It is a colorless to pale yellow liquid with a sweet, floral, and citrus-like aroma, widely used in perfumery, cosmetics, food flavoring, and pharmaceuticals . Its molecular weight is 198.3 g/mol, with a boiling point of 173°C/34 mmHg and a refractive index of 1.44 . This compound occurs naturally in essential oils such as Cymbopogon winterianus (citronella grass), Eucalyptus citriodora, and Pelargonium graveolens (geranium) .

Key biological activities include antinociceptive (pain-relieving), fungicidal, larvicidal, bactericidal, and insect-repellent properties . It also exhibits pro-apoptotic activity in human hepatoma cells, making it a candidate for anticancer research . Enantiomers of this compound—(R)-(+)- and (S)-(−)-forms—have distinct olfactory profiles: the (R)-enantiomer is fruity and rosy, while the (S)-enantiomer is more aldehydic and lemony .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyloct-6-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,11H,5,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZKFWLRHCDGJA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051739
Record name Citronellyl acetate
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Molecular Weight

198.30 g/mol
Source PubChem
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Physical Description

Liquid, colourless liquid/fruity odour
Record name 6-Octen-1-ol, 3,7-dimethyl-, 1-acetate
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Record name Citronellyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

229.00 °C. @ 760.00 mm Hg
Record name (±)-Citronellyl acetate
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Solubility

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 9 ml 70% alcohol (in ethanol)
Record name Citronellyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.883-0.893
Record name Citronellyl acetate
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CAS No.

150-84-5
Record name Citronellyl acetate
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Record name Acetic acid, citronellyl ester
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Record name Citronellyl acetate
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Record name Citronellyl acetate
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Record name CITRONELLYL ACETATE
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Citronellyl acetate can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common method involves the esterification of citronellol with acetic acid in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, this compound is often produced via lipase-catalyzed transesterification in a solvent-free system . This method involves the use of lipase enzymes from sources such as Pseudomonas fluorescens to catalyze the reaction between citronellol and acetic acid. The optimal reaction temperature is around 40°C , and the process can achieve a high yield of up to 99% after 3 hours .

Chemical Reactions Analysis

Optimal Reaction Conditions

ParameterIonic Liquid Method Microwave-Assisted Method
Molar Ratio (VA:Cit) 3:11:1 (citronellol:vinyl acetate)
Temperature 40°C50°C
Enzyme Loading 10 mg/mL (Pseudomonas fluorescens)10% w/w (Novozym 435)
Agitation Speed 200 rpmN/A (microwave-specific mixing)
Conversion Yield 99.46% in 6 hours90% in 30 minutes
  • Ionic Liquid Advantages : The use of [bmim][TF2] ionic liquid enhanced lipase stability and reduced substrate inhibition. Substrate concentrations up to 500 mmol/L showed no inhibition, but product inhibition by citronellyl acetate was significant .

  • Microwave Irradiation : Reduced reaction time by 12-fold compared to conventional heating. Microwaves lowered citronellol-induced enzyme inhibition, increasing initial reaction rates by 1.5× .

Reaction Kinetics and Mechanism

Both methods follow a ping-pong bi-bi mechanism , but differ in inhibition profiles:

Kinetic Parameters

StudyMechanism TypeInhibition SourceVmaxV_{\text{max}} (mmol/L·min)KmK_m (mmol/L)
Ionic Liquid Ping-pong bi-biThis compound (product)0.92120 (citronellol)
Microwave Ping-pong bi-biCitronellol and vinyl acetate1.4585 (citronellol)
  • Product Inhibition : In ionic liquids, this compound binds to the acyl-enzyme intermediate, altering lipase conformation and reducing activity .

  • Substrate Inhibition : Under microwaves, excess citronellol or vinyl acetate competitively inhibits the enzyme, but microwave energy mitigates this effect .

Enzyme Reusability and Stability

  • Ionic Liquid System : Pseudomonas fluorescens lipase retained 80% activity after 7 reuse cycles, attributed to the ionic liquid’s enzyme-stabilizing properties .

  • Microwave System : Novozym 435 showed no significant activity loss after 5 cycles, highlighting its robustness under microwave conditions .

Kinetic Modeling and Validation

The ionic liquid study developed a kinetic model using MATLAB, incorporating product inhibition:

v=Vmax[A][B]KmA[B]+KmB[A]+[A][B]+KmAKIQ[Q][B]v = \frac{V_{\text{max}}[A][B]}{K_m^A[B] + K_m^B[A] + [A][B] + \frac{K_m^A}{K_{IQ}}[Q][B]}

Where KIQK_{IQ} = 150 mmol/L (inhibition constant for this compound). Experimental data matched simulated values with a 7.75% relative error .

Comparative Analysis of Methods

FactorIonic Liquid MethodMicrowave Method
Reaction Time 6 hours30 minutes
Energy Efficiency Moderate (40°C)High (microwave-specific)
Product Inhibition SignificantMinimal
Scalability Suitable for batch processesIdeal for rapid synthesis

This synthesis and kinetic analysis underscores the efficiency of biocatalytic routes for this compound production, with ionic liquids and microwaves offering distinct advantages in enzyme stability and reaction acceleration. Future research should explore hybrid systems combining these technologies for industrial-scale applications.

Scientific Research Applications

Flavor and Fragrance Industry

Citronellyl acetate is extensively utilized in the flavor and fragrance sectors due to its aromatic qualities. It serves as a flavoring agent in food and beverages, imparting a fresh citrus note. In perfumery, it is prized for its ability to enhance floral and fruity compositions.

Case Study: Fragrance Formulation

A study by Dabiri et al. (2012) highlighted the incorporation of this compound in various perfume formulations, demonstrating its effectiveness in creating appealing scents. The compound's stability and compatibility with other fragrance components were noted as significant advantages for perfumers.

Cosmetic Applications

In cosmetics, this compound is included for its fragrance and potential skin benefits. It can be found in products such as lotions, creams, and shampoos.

Safety Assessment

According to a safety assessment conducted by the Research Institute for Fragrance Materials (RIFM), this compound was evaluated for various toxicological endpoints. The results indicated that it is not genotoxic and has a favorable safety profile for cosmetic use .

Pharmaceutical Uses

This compound has been explored for its therapeutic properties, particularly in formulations aimed at treating skin conditions or as part of drug delivery systems.

Research Insights

Research indicates that derivatives of this compound can enhance the solubility of certain drugs, improving their bioavailability . Additionally, its antimicrobial properties have been investigated, suggesting potential applications in topical medications.

Biodegradation Studies

Understanding the biodegradation of this compound is crucial for assessing its environmental impact. Studies have shown that specific bacterial strains can effectively degrade this compound.

Biodegradation Case Study

Tozoni et al. (2023) demonstrated that Pseudomonas mendocina could degrade this compound with an impressive degradation rate of 78.7% after 24 hours . This finding underscores the importance of microbial processes in mitigating environmental pollution from synthetic compounds.

Enzymatic Synthesis

Recent studies have highlighted lipase-catalyzed transesterification as an effective method for synthesizing this compound from citronellol and acetic acid . This approach not only enhances yield but also reduces the environmental footprint compared to traditional chemical synthesis methods.

Industrial Applications

Beyond flavor and fragrance, this compound finds applications in insecticides and as a solvent in various industrial processes.

Insecticidal Properties

Research indicates that this compound exhibits insecticidal activity against various pests, making it a candidate for developing eco-friendly insecticides . Its use in formulations could provide an alternative to synthetic pesticides.

Comparison with Similar Compounds

Comparison with Similar Compounds

Citronellyl acetate belongs to a class of monoterpene esters with structural and functional similarities. Below is a comparative analysis with key analogs:

Geranyl Acetate

  • Structure : Constitutional isomer of this compound, differing in the position of the double bond (geranyl: trans-2,6-dimethyl-2,6-octadien-8-yl acetate).
  • Aroma: Fresher, green-apple-like note compared to this compound’s citrus-floral profile .
  • Applications: Used in floral and fruity fragrances (e.g., lavender, rose).
  • Biological Activity : Less studied for pharmacological effects but shares antimicrobial properties .

Linalyl Acetate

  • Structure : Acetate ester of linalool (3,7-dimethyl-1,6-octadien-3-yl acetate).
  • Aroma : Floral-herbaceous, akin to bergamot.
  • Applications : Dominant in lavender and bergamot essential oils. Both linalyl and citronellyl acetates exhibit spasmolytic activity in guinea pig ileum, but linalyl acetate’s enantiomers are equipotent, whereas this compound’s racemate shows synergistic effects .
  • Market : Higher demand in aromatherapy due to calming effects, unlike this compound’s insect-repellent niche .

Neryl Acetate

  • Structure : Cis-isomer of geranyl acetate.
  • Aroma: Sweet, rosy, with a milder green note than geranyl acetate.
  • Applications : Used in rose and citrus perfumes. While neryl acetate is less studied for bioactivity, this compound outperforms it in antifungal and larvicidal applications .

Citronellyl Butyrate/Hexanoate

  • Structure: Esters with longer acyl chains (butyrate: C$4$; hexanoate: C$6$).
  • Properties : Increased hydrophobicity reduces volatility, extending fragrance longevity. Citronellyl butyrate is less common in industrial applications due to higher production costs .
  • Activity : Longer-chain esters show enhanced insect-repellent efficacy but lower solubility in cosmetic formulations .

Table 1: Comparative Overview of this compound and Analogs

Compound Molecular Formula Key Aroma Profile Applications Biological Activities
This compound C${12}$H${22}$O$_2$ Citrus-floral Perfumes, insect repellents, hepatoma research Antinociceptive, pro-apoptotic
Geranyl Acetate C${12}$H${20}$O$_2$ Green apple, floral Floral fragrances, semiochemicals Antimicrobial
Linalyl Acetate C${12}$H${20}$O$_2$ Floral-herbaceous Aromatherapy, cosmetics Spasmolytic
Citronellyl Butyrate C${14}$H${26}$O$_2$ Mild citrus, waxy Niche fragrances, coatings Insect repellent

Market and Regulatory Considerations

  • This compound : Market growth is driven by demand in luxury fragrances and plant-based insect repellents. Challenges include raw material price volatility and sustainability regulations . The IFRA recommends concentration limits (e.g., ≤15% in fine fragrances) due to sensitization risks .
  • Competitors : Geranyl and linalyl acetates dominate the flavor industry, while this compound’s insect-repellent applications provide a unique market edge .

Biological Activity

Antinociceptive Activity

Citronellyl acetate (CAT) has demonstrated significant antinociceptive effects in acute pain animal models. A study conducted in 2009 revealed that CAT possesses pain-relieving properties mediated through TRP and ASIC channels .

Key findings:

  • CAT was administered intragastrically at doses of 25, 50, 75, 100, and 200 mg/kg.
  • The two higher doses (100 and 200 mg/kg) showed antinociceptive effects in the acetic acid-induced writhing test.
  • The highest dose (200 mg/kg) reduced pain for 4 hours after administration.

The study also investigated the involvement of various receptors and channels in CAT's antinociceptive mechanism, including PKC, PICA, TRPV1, TRPA1, TRPM8, and ASIC .

Antimicrobial Activity

While specific data on this compound's antimicrobial activity is limited in the provided search results, research on related compounds suggests potential antimicrobial properties.

A study on Blighia sapida and Thevetia peruviana essential oils, which contain similar monoterpenes, demonstrated antimicrobial activity against various pathogens :

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusLeaf: 1.2 mg/mL; Seed and Pod: 0.3 mg/mL
Klebsiella spp.Seed: 0.6 mg/mL; Pod: 1.2 mg/mL
Pseudomonas spp.Leaf, Seed, and Pod: 1.2 mg/mL
Proteus spp.Seed: 1.2 mg/mL

While this data is not specific to this compound, it suggests that similar monoterpenes may possess antimicrobial properties, warranting further investigation into this compound's potential in this area.

Insecticidal Activity

This compound and related compounds have shown promising insecticidal properties. A study on essential oils containing similar monoterpenes revealed strong insecticidal activity against Sitophilus zeamais, a common grain pest .

Lethal concentrations (LC50) against Sitophilus zeamais:

  • B. sapida leaf oil: 6.28 mg/L air
  • T. peruviana flower oil: 1.52 mg/L air
  • T. peruviana leaf oil: 4.35 mg/L air

Additionally, the B. sapida leaf oil demonstrated larvicidal activity against fourth-instar larvae of Anopheles gambiae, with an LC50 of 11.61 mg/L air .

Metabolic Considerations

Research on the metabolism of this compound and related compounds provides insights into their biological activity:

  • Cytochrome P450 interactions: While not specific to this compound, studies on related acyclic monoterpenes suggest potential interactions with cytochrome P450 enzymes :
    • Geranial (citral) strongly inhibits CYP2B6 and may inhibit or induce CYP3A4.
    • Geraniol inhibits CYP2B6 and may be metabolized by CYP1A1 and CYP3A5.
    • Linalool inhibits CYP2B6.
    • Beta-myrcene strongly inhibits CYP2B1, weakly inhibits CYP1A1, and induces both CYP1A1 and CYP3A4.
  • Molecular modeling: Docking studies of acyclic monoterpenes with CYP2B6 suggest potential interactions, which may influence their biological activity and metabolism .

Safety Profile

Computational predictions of the biological and toxicological effects of this compound and related acyclic monoterpenes indicate a generally favorable safety profile :

Biological ActivityPrediction
Blood-Brain Barrier PenetrationHigh
Plasma Protein BindingModerate to High
hERG InhibitionLow
HepatotoxicityLow
MutagenicityLow
Skin SensitizationModerate
CarcinogenicityLow
Endocrine DisruptionLow
Respiratory ToxicityLow to Moderate

These predictions suggest that this compound is generally safe for human use, with low potential for hepatotoxicity, cardiotoxicity, mutagenicity, carcinogenicity, and endocrine disruption .

Q & A

Q. What are the optimal enzymatic methods for synthesizing citronellyl acetate with high enantiomeric purity?

Lipase-catalyzed transesterification in ionic liquids (e.g., [BMIM][PF6]) under solvent-free conditions achieves >95% conversion efficiency. Kinetic studies reveal a "ping-pong bi-bi" mechanism, where the enzyme alternates between binding vinyl acetate and citronellol. Product inhibition by this compound (KIQ = 0.45 mM) necessitates stepwise substrate addition to mitigate yield loss .

Q. How can gas chromatography (GC) methods be optimized for quantifying this compound in complex botanical matrices?

Use HS-SPME-GC-MS with a DB-WAX column (30 m × 0.25 mm × 0.25 µm) for peak resolution. Calibration curves (R² > 0.99) should span 0.1–100 µg/mL, with a limit of detection (LOD) of 0.05 µg/mL. Internal normalization with n-alkanes (C8–C20) improves accuracy in plant extracts .

Q. What extraction techniques maximize this compound yield from plant tissues?

Steam distillation followed by hexane extraction yields 67–81% this compound in Rosa species. For heat-sensitive tissues, cold solvent extraction with dichloromethane (DCM) preserves labile monoterpenes. Post-extraction purification via silica gel chromatography (hexane:ethyl acetate = 9:1) removes polar contaminants .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s pro-apoptotic activity in human hepatoma cells?

this compound (IC50 = 12.5 µM) induces mitochondrial membrane depolarization, increasing cytochrome c release and caspase-3/7 activation by 3.5-fold. Flow cytometry shows G0/G1 cell cycle arrest (p < 0.001) via p21 upregulation. ROS scavengers (e.g., NAC) partially reverse apoptosis, suggesting ROS-dependent and -independent pathways .

Q. How do enantiomers of this compound affect its bioactivity and olfactory properties?

(R)-(+)-citronellyl acetate exhibits stronger fruity/rosy notes (odor threshold = 0.8 ppb) and 2.3-fold higher antifungal activity against Candida albicans compared to the (S)-(−)-form. Chiral GC (β-cyclodextrin column) resolves enantiomers (α = 1.12). Enantioselective toxicity in insect larvae (LD50: R-form = 0.4 µg/mL vs. S-form = 1.2 µg/mL) correlates with acetylcholinesterase inhibition .

Q. How do reaction kinetics explain this compound’s inhibition of its own synthesis?

The ping-pong bi-bi model (R² = 0.98) shows substrate inhibition constants (KiA = 12 mM for vinyl acetate; KiB = 8 mM for citronellol). This compound competitively binds the enzyme’s acylated intermediate (Km increase from 4.2 to 9.6 mM). Fed-batch reactors with in-situ product removal (e.g., vacuum distillation) improve yield by 27% .

Q. Why does this compound content vary across plant species (e.g., 26–81% in Rosa spp.)?

Multivariate analysis identifies light intensity (r = 0.73) and soil nitrogen (r = −0.65) as key factors. In Rosa damascena, methylerythritol phosphate (MEP) pathway genes (DXS, HDR) are upregulated 4–6-fold under UV-B stress, enhancing precursor availability. Interspecific differences in acetyltransferase activity further modulate esterification rates .

Q. Does this compound synergize with other terpenes to enhance antimicrobial effects?

In binary mixtures with linalool (1:1 ratio), this compound reduces E. coli biofilm formation by 89% (vs. 52% alone) via quorum sensing inhibition (LasR protein downregulation). Isobolographic analysis confirms synergy (CI = 0.38). GC×GC-TOFMS tracks metabolite disruption (e.g., 3-oxo-C12-HSL depletion) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Citronellyl Acetate
Reactant of Route 2
Reactant of Route 2
Citronellyl Acetate

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